
Technical Support Center: Stability of PTB7-Th
Based Devices in Humid Environments

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: PTB7-Th

Cat. No.: B13395056

Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with a comprehensive resource for understanding and troubleshooting the effects

of humidity on the stability of PTB7-Th based devices.

Frequently Asked Questions (FAQs)
Q1: What is the primary effect of humidity on PTB7-Th based devices?

A1: Humidity is a significant environmental stressor that leads to the degradation of PTB7-Th
based devices, primarily through chemical and morphological changes in the active layer and

interactions with the interfacial layers. This degradation manifests as a decrease in key

photovoltaic parameters such as Power Conversion Efficiency (PCE), Fill Factor (FF), Short-

circuit current density (Jsc), and Open-circuit voltage (Voc).

Q2: What are the main chemical degradation pathways for PTB7-Th when exposed to

humidity?

A2: Exposure to humidity, especially in the presence of oxygen and light, can initiate several

detrimental chemical reactions in the PTB7-Th polymer. One of the primary degradation

pathways is the oxidation of the sulfur atom in the thiophene rings of the polymer backbone.
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Additionally, the alkoxy side chains of the PTB7-Th polymer can be lost. These chemical

changes disrupt the conjugation of the polymer, leading to a reduced ability to absorb light and

transport charge.

Q3: How does humidity affect the morphology of the PTB7-Th active layer?

A3: The morphology of the PTB7-Th blend with an acceptor (like PC71BM) is crucial for

efficient charge separation and transport. Humidity can induce morphological changes, such as

the aggregation of acceptor molecules and alterations in the domain sizes within the blend.

These changes can lead to a decrease in the interfacial area between the donor and acceptor

phases, hindering exciton dissociation and increasing charge recombination, which negatively

impacts device performance.

Q4: Are other components of the device, besides the active layer, susceptible to humidity?

A4: Yes, the interfacial layers, particularly the hole transport layer (HTL), are often highly

susceptible to humidity. For instance, the commonly used HTL, poly(3,4-

ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), is hygroscopic. The absorption

of water can alter its conductivity and work function, leading to poor charge extraction and the

formation of a charge extraction barrier at the active layer/HTL interface. This can manifest as

an "S-shaped" kink in the J-V curve of the device.

Q5: How can I protect my PTB7-Th devices from humidity-induced degradation?

A5: Encapsulation is the most effective strategy to protect devices from ambient humidity. This

involves sealing the device with a barrier material that has a low water vapor transmission rate

(WVTR). Common encapsulation methods include the use of glass lids with epoxy sealants, or

thin-film encapsulation with materials like Al2O3 or SiNx. The inclusion of a desiccant within the

encapsulated space can further enhance protection by absorbing any trapped moisture.

Troubleshooting Guide
This guide provides a structured approach to identifying and addressing common issues

encountered during the fabrication and testing of PTB7-Th devices in humid environments.
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Observed Issue Potential Cause Suggested Action

Rapid decrease in all

photovoltaic parameters (PCE,

FF, Jsc, Voc) after exposure to

ambient air.

Chemical degradation of the

PTB7-Th polymer and/or

morphological changes in the

active layer due to humidity

and oxygen.

Fabricate and test devices in

an inert atmosphere (e.g., a

glovebox with low humidity and

oxygen levels). Encapsulate

the devices immediately after

fabrication.

Development of an "S-shaped"

kink in the J-V curve.

Degradation of the

PEDOT:PSS hole transport

layer due to moisture

absorption, leading to a charge

extraction barrier.

1. Ensure PEDOT:PSS is

thoroughly annealed before

depositing the active layer. 2.

Consider replacing

PEDOT:PSS with a more

hydrophobic HTL. 3.

Encapsulate the device to

prevent moisture ingress.

Significant drop in Jsc with

minimal change in Voc.

Photo-oxidation of the PTB7-

Th polymer, reducing light

absorption and charge

generation.

Store and handle the devices

in the dark as much as

possible. Use UV filters during

testing if the degradation is

suspected to be light-induced

in the presence of humidity.

Gradual decrease in FF over

time.

Increased series resistance or

decreased shunt resistance

due to morphological changes

in the active layer or

degradation at the interfaces.

Perform morphological

analysis (e.g., AFM) to

investigate changes in the

active layer. Use impedance

spectroscopy to analyze

changes in device resistance.

Inconsistent device

performance between batches.

Variations in ambient humidity

during fabrication.

Monitor and control the

humidity levels during the

solution processing and

annealing steps of device

fabrication.
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Presence of Humidity
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Click to download full resolution via product page

Caption: Humidity-induced degradation pathways in a PTB7-Th device.

Quantitative Data on Device Degradation
The following table provides a template for summarizing the degradation of key photovoltaic

parameters of a non-encapsulated PTB7-Th based device under different relative humidity

(RH) levels in the dark at room temperature. Due to the limited availability of comprehensive

public data sets with multiple, specific RH levels, researchers are encouraged to use this table

to document their own experimental findings.
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Relative

Humidity

(RH)

Time (hours)
Normalized

PCE (%)

Normalized

FF (%)

Normalized

Jsc (%)

Normalized

Voc (%)

< 5%

(Glovebox)
0 100 100 100 100

24

48

72

40-50% RH 0 100 100 100 100

24

48

72

70-80% RH 0 100 100 100 100

24

48

72

85% RH

(Damp Heat)
0 100 100 100 100

24

48

72

Note: The values in this table are intended to be filled in by the user based on their

experimental data.

Experimental Protocols
Stability Testing under Controlled Humidity (ISOS-D-2)
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This protocol outlines the procedure for testing the stability of PTB7-Th devices in the dark

under controlled humidity, following the guidelines of the International Summit on Organic

Photovoltaic Stability (ISOS).

Objective: To evaluate the intrinsic stability of the device against humidity without the influence

of light.

Materials and Equipment:

Fabricated PTB7-Th devices

Climate chamber with controlled temperature and humidity

Solar simulator (AM 1.5G)

Source measure unit (SMU)

Nitrogen-filled glovebox for storage of control samples

Procedure:

Initial Characterization: Measure the initial current-voltage (J-V) characteristics of all devices

under the solar simulator to determine their initial PCE, FF, Jsc, and Voc.

Sample Division: Divide the devices into different groups. One group will serve as a control

and will be stored in an inert environment (glovebox). The other groups will be exposed to

different, constant relative humidity levels (e.g., 40%, 60%, 80%) in the climate chamber at a

constant temperature (e.g., 25 °C).

Humidity Exposure: Place the designated device groups into the climate chamber set to the

desired humidity and temperature levels. Ensure the devices are kept in the dark.

Periodic Measurements: At regular time intervals (e.g., 1, 2, 4, 8, 24, 48, 72 hours), remove

the devices from the climate chamber and immediately measure their J-V characteristics.

Data Analysis: For each time point and humidity level, calculate the normalized PCE, FF,

Jsc, and Voc relative to their initial values.
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Reporting: Report the degradation data in a tabular and graphical format, clearly stating the

temperature and relative humidity conditions, as well as the device architecture and initial

performance.

X-ray Photoelectron Spectroscopy (XPS) Analysis of
Degraded PTB7-Th Films
Objective: To identify chemical changes in the PTB7-Th active layer after exposure to humidity.

Materials and Equipment:

Pristine and humidity-exposed PTB7-Th films on a conductive substrate (e.g., ITO)

XPS instrument with a monochromatic Al Kα X-ray source

Argon ion gun for sputter cleaning (optional)

Data analysis software

Procedure:

Sample Preparation: Prepare two sets of PTB7-Th films. One set serves as a control

(pristine), and the other is exposed to a specific humidity level for a defined duration.

Instrument Calibration: Calibrate the XPS instrument using standard reference samples

(e.g., Au, Ag, Cu).

Survey Scan: Acquire a survey spectrum (0-1200 eV binding energy) for each sample to

identify the elements present on the surface.

High-Resolution Scans: Acquire high-resolution spectra for the core levels of interest,

including C 1s, O 1s, S 2p, and F 1s.

Data Analysis:

Elemental Composition: Calculate the atomic concentrations of the detected elements

from the survey spectra. An increase in the oxygen concentration on the exposed sample

is indicative of oxidation.
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Chemical State Analysis: Deconvolute the high-resolution spectra to identify different

chemical states. For the S 2p spectrum, look for the emergence of higher binding energy

peaks corresponding to oxidized sulfur species (e.g., sulfoxides, sulfones). For the C 1s

spectrum, analyze changes in the C-C, C-S, and C-O components.

Interpretation: Compare the spectra of the pristine and exposed films to determine the

chemical degradation pathways induced by humidity.

Atomic Force Microscopy (AFM) Imaging of PTB7-Th
Films
Objective: To investigate morphological changes in the PTB7-Th active layer blend after

exposure to humidity.

Materials and Equipment:

Pristine and humidity-exposed PTB7-Th:acceptor blend films on a flat substrate (e.g., Si

wafer or ITO)

Atomic Force Microscope (AFM)

AFM cantilevers suitable for tapping mode imaging

Image analysis software

Procedure:

Sample Preparation: Prepare pristine and humidity-exposed films of the PTB7-Th:acceptor

blend.

Instrument Setup: Install a suitable AFM cantilever and align the laser onto the photodiode.

Imaging Parameters: Operate the AFM in tapping mode to minimize sample damage.

Optimize the imaging parameters, including the setpoint amplitude, scan rate, and feedback

gains, to obtain high-quality images.

Image Acquisition: Acquire topography and phase images of multiple areas on each sample

to ensure the observed features are representative.
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Data Analysis:

Topography: Analyze the topography images to measure the root-mean-square (RMS)

roughness of the films. An increase in roughness may indicate morphological changes.

Phase Imaging: Analyze the phase images to visualize the phase separation between the

PTB7-Th donor and the acceptor material. Look for changes in the size and distribution of

the domains.

Interpretation: Compare the AFM images of the pristine and exposed films to identify any

humidity-induced morphological changes, such as increased aggregation or altered phase

separation, that could impact device performance.

Experimental Workflow
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Caption: Workflow for investigating humidity effects on PTB7-Th devices.

To cite this document: BenchChem. [Technical Support Center: Stability of PTB7-Th Based
Devices in Humid Environments]. BenchChem, [2026]. [Online PDF]. Available at:

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b13395056/docs?utm_src=pdf-body-img#technical-support-center-stability-of-ptb7-th-based-devices-in-humid-environments
https://www.benchchem.com/product/b13395056/docs?utm_src=pdf-body#technical-support-center-stability-of-ptb7-th-based-devices-in-humid-environments
https://www.benchchem.com/product/b13395056/docs#technical-support-center-stability-of-ptb7-th-based-devices-in-humid-environments
https://www.benchchem.com/product/b13395056/docs#technical-support-center-stability-of-ptb7-th-based-devices-in-humid-environments
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13395056?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b13395056/docs#technical-support-center-stability-of-
ptb7-th-based-devices-in-humid-environments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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